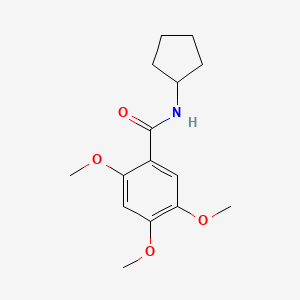

N-cyclopentyl-2,4,5-trimethoxybenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Pharmaceutical Sciences

The benzamide structure is a recurring and vital scaffold in pharmaceutical sciences, forming the basis for a wide array of therapeutic agents. nih.govresearchgate.net Benzamide derivatives are recognized for their diverse pharmacological activities, which span multiple therapeutic areas. nih.gov This versatility has made the benzamide moiety a privileged structure in drug discovery and development. wikipedia.org

Medicinal chemists have successfully developed benzamide-based compounds with a range of biological effects, as detailed in the table below. nih.govresearchgate.netwikipedia.org

Table 1: Reported Pharmacological Activities of Benzamide Derivatives

| Pharmacological Activity | Description |

|---|---|

| Antimicrobial | Exhibiting activity against various microbial pathogens. |

| Analgesic | Providing pain relief. |

| Anti-inflammatory | Reducing inflammation. |

| Anticancer | Showing efficacy in inhibiting the growth of cancer cells. wikipedia.org |

| Cardiovascular | Affecting the heart and circulatory system. |

| Anticonvulsant | Used in the treatment of seizures. |

| Carbonic Anhydrase Inhibition | Targeting enzymes involved in various physiological processes. wikipedia.org |

The stability and synthetic accessibility of the benzamide core make it an attractive starting point for creating extensive libraries of compounds for screening and optimization. researchgate.net The amide bond itself is a key feature, capable of participating in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors. nih.gov

The 2,4,5-Trimethoxybenzene Scaffold: A Foundational Moiety in Bioactive Compounds

The substitution pattern on the benzene (B151609) ring plays a crucial role in determining the biological activity of a molecule. The 2,4,5-trimethoxybenzene moiety, while part of the broader class of methoxylated aromatic compounds, has been associated with various biological effects, making it a noteworthy scaffold for investigation.

The history of medicinal chemistry is rich with examples of drugs derived from natural sources. nih.gov Many foundational discoveries originated from the isolation of active principles from plants, such as quinine (B1679958) from cinchona bark in the 19th century and artemisinin (B1665778) from Artemisia annua in the 1970s. nih.govnih.govnih.gov These natural products demonstrated the therapeutic potential of complex organic molecules and spurred the development of synthetic chemistry.

Within this historical context, methoxylated benzene rings have been identified as key components of many bioactive natural compounds. orientjchem.org For instance, 1,3,5-trimethoxybenzene (B48636) has been identified in plants like Pulicaria laciniata and Croton lechleri. eurekaselect.com Another related compound, 3,4,5-trimethoxybenzaldehyde, serves as a vital chemical intermediate for the synthesis of several pharmaceutical drugs, including the antibiotic trimethoprim (B1683648) and the antihypertensive agent trimazosin. wikipedia.org The investigation of naturally occurring molecules and their synthetic analogues, including various trimethoxybenzene isomers, continues to be a fruitful area of research for discovering new therapeutic leads. rsc.orgnih.gov

The presence of multiple methoxy (B1213986) groups on a benzene ring significantly influences a molecule's properties and its interactions with biological targets. google.com Methoxy groups are prevalent in many natural products and have been deliberately incorporated into modern synthetic drugs to optimize their pharmacological profiles. google.com

The functional contributions of the trimethoxy pattern are multifaceted:

Ligand-Target Binding: Methoxy groups can act as hydrogen bond acceptors, forming crucial connections within a receptor's binding site. nih.gov Their presence can also enhance hydrophobic interactions, which stabilize the ligand-protein complex. nih.gov The specific arrangement of the three methoxy groups creates a distinct electronic and steric profile that can lead to high-affinity binding and selectivity for a particular biological target. nih.gov

Physicochemical Properties: The addition of methoxy groups alters a molecule's polarity, solubility, and lipophilicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Role of Cyclopentyl Moieties in Modulating Pharmacological Profiles

The strategic inclusion of a cyclopentyl group can serve several purposes in drug design:

Conformational Rigidity: The five-membered ring restricts the conformational freedom of the amide side chain. This can lock the molecule into a specific three-dimensional shape that is optimal for binding to a receptor, a concept that can lead to enhanced potency. rsc.org

Hydrophobic Interactions: The cyclopentyl ring is a non-polar, hydrophobic moiety. This allows it to fit into and interact favorably with hydrophobic pockets within a protein's binding site, thereby increasing binding affinity. rsc.org

Investigations into various cyclopentyl-containing scaffolds have led to the development of potent and selective drug candidates, including P2Y12 inhibitors based on a cyclopentyl-triazolol-pyrimidine core. Furthermore, the related cyclopentenone moiety is recognized as a valuable pharmacophore in the design of anticancer agents. nih.gov

Rationale for Dedicated Academic Investigation of N-cyclopentyl-2,4,5-trimethoxybenzamide

The rationale for investigating this compound stems from the principles of rational drug design, which often involves combining known bioactive fragments to explore new chemical space and discover novel therapeutic properties. The target molecule represents a unique convergence of three structurally significant components:

The Benzamide Core: A proven and versatile pharmacophore with a wide range of established biological activities. nih.gov

The 2,4,5-Trimethoxybenzene Moiety: A substitution pattern associated with bioactive compounds, capable of specific electronic and steric interactions. rsc.org

The N-Cyclopentyl Group: A moiety known to confer conformational rigidity and modulate lipophilicity, which can enhance binding affinity and optimize pharmacokinetic properties. rsc.org

The synthesis and biological evaluation of this specific compound would allow researchers to test the hypothesis that the combination of these three motifs could lead to a novel agent with a unique pharmacological profile. Such an investigation could reveal synergistic or novel activities not present in simpler analogues.

Overview of Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals a significant research gap concerning this compound itself. While extensive research exists on substituted benzamides, trimethoxyaryl compounds, and molecules containing cyclopentyl groups, there is a lack of published studies focusing specifically on the synthesis, characterization, and biological evaluation of this particular structure. researchgate.net

The primary gap is the absence of empirical data. Key unanswered questions include:

What are the optimal synthetic routes to produce this compound with high yield and purity?

What is the full physicochemical profile of the compound?

What are its biological activities? Does it exhibit anticancer, antimicrobial, anti-inflammatory, or other therapeutic effects predicted by its substructures?

If bioactive, what are its molecular targets and mechanisms of action?

The lack of data on this compound presents a clear opportunity for future research. A dedicated academic investigation is warranted to synthesize this compound and screen it for a wide range of biological activities. Such a study would fill the existing knowledge gap and could potentially uncover a novel lead compound for further therapeutic development.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-18-12-9-14(20-3)13(19-2)8-11(12)15(17)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJLXJWQEDMAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCCC2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of N Cyclopentyl 2,4,5 Trimethoxybenzamide

Strategic Approaches to the Core Benzamide (B126) Synthesis

The formation of the amide bond is a critical step in the synthesis of N-cyclopentyl-2,4,5-trimethoxybenzamide. This can be achieved through various modern organic chemistry techniques, with a focus on efficiency and selectivity.

Amide Bond Formation via Coupling Reagents

The direct coupling of 2,4,5-trimethoxybenzoic acid with cyclopentylamine is a primary route to this compound. This transformation is typically facilitated by a range of coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. Commonly employed coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields.

Phosphonium-based reagents, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. These reagents offer the advantages of mild reaction conditions and high chemoselectivity, making them suitable for complex molecular architectures. The choice of solvent and base is crucial for optimizing the reaction, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) being frequently utilized.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Key Advantages |

|---|---|---|---|

| DCC | HOBt | DCM, DMF | Cost-effective, readily available |

| EDC | HOBt/HOAt | DCM, Water | Water-soluble byproducts, good for aqueous media |

| PyBOP | None | DMF, DCM | High coupling efficiency, low racemization |

| HBTU | None | DMF | Fast reaction times, high yields |

Stereoselective and Regioselective Synthetic Pathways for this compound

While the synthesis of the achiral this compound does not inherently involve stereoselectivity at the cyclopentyl moiety, the principles of stereocontrol become paramount when considering substituted or chiral derivatives. For instance, the use of enantiomerically pure cyclopentylamine derivatives would lead to the formation of chiral benzamides.

Regioselectivity is a key consideration in the synthesis of the 2,4,5-trimethoxybenzoic acid precursor. The substitution pattern of the methoxy (B1213986) groups on the benzene (B151609) ring significantly influences its electronic properties and reactivity. The synthesis of 2,4,5-trimethoxybenzoic acid often starts from commercially available precursors like 1,2,4-trimethoxybenzene. researchgate.net Friedel-Crafts acylation or carboxylation reactions can be employed, where the directing effects of the methoxy groups guide the regioselective introduction of the carboxyl group. The ortho- and para-directing nature of the methoxy groups strongly favors substitution at specific positions, allowing for controlled synthesis of the desired isomer.

Functionalization and Modification of the 2,4,5-Trimethoxybenzene Ring

The aromatic ring of this compound offers multiple sites for further functionalization, enabling the exploration of structure-activity relationships.

Exploration of Substituent Effects at Aromatic Positions

The electronic nature of the 2,4,5-trimethoxybenzene ring is heavily influenced by the three electron-donating methoxy groups. These groups activate the ring towards electrophilic aromatic substitution. The positions ortho and para to the methoxy groups are particularly activated. However, the position C6 (ortho to the benzamide group and one methoxy group) and C3 (meta to the benzamide and between two methoxy groups) are the most likely sites for further substitution due to steric and electronic factors. Introducing electron-withdrawing or electron-donating groups at these positions can modulate the compound's chemical and biological properties. For example, halogenation or nitration would introduce electron-withdrawing groups, potentially altering receptor binding affinity or metabolic stability.

Ortho- and Meta-Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the aromatic ring. The amide group can act as a directed metalating group (DMG), guiding a strong base like n-butyllithium to deprotonate the ortho position (C3 or C5). However, the presence of the methoxy groups also influences the site of metalation. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including halogens, alkyls, silyls, and carboxyls.

Palladium-catalyzed C-H activation is another advanced method for the ortho-functionalization of benzamides. nih.gov This approach offers a more functional group tolerant alternative to DoM. For meta-functionalization, while more challenging, strategies involving steric hindrance to block the more reactive ortho positions or the use of specialized directing groups can be employed.

Structural Diversification at the N-Cyclopentyl Position

Modification of the N-cyclopentyl group provides another avenue for creating structural diversity. This can be achieved by starting with functionalized cyclopentylamines in the initial amide coupling reaction. For example, using hydroxy-, amino-, or keto-substituted cyclopentylamines would yield derivatives with appended functional groups amenable to further chemical transformations.

Alternatively, post-synthetic modification of the N-cyclopentyl ring can be considered, although this is generally more challenging due to the lower reactivity of the saturated carbocycle. Radical halogenation followed by nucleophilic substitution could be a potential route to introduce functionality. Furthermore, the synthesis of analogs with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can provide insights into the steric requirements of potential biological targets.

Table 2: Potential Derivatization Strategies

| Position of Modification | Synthetic Strategy | Potential Functional Groups Introduced |

|---|---|---|

| Aromatic Ring (C3/C6) | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H |

| Aromatic Ring (C3/C6) | Directed ortho-Metalation | -CH₃, -Si(CH₃)₃, -COOH, -I |

| N-Cyclopentyl Moiety | Use of substituted cyclopentylamines | -OH, -NH₂, =O |

Synthesis of Novel N-Cycloalkyl Benzamide Analogues

The synthesis of N-cycloalkyl benzamide analogues of this compound typically involves the condensation reaction between 2,4,5-trimethoxybenzoic acid or its activated derivatives and a variety of cycloalkylamines. Standard laboratory procedures often begin with the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, to facilitate the amidation reaction.

One common approach is the reaction of 2,4,5-trimethoxybenzoyl chloride with different cycloalkylamines (e.g., cyclobutylamine, cyclohexylamine, cycloheptylamine) in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, peptide coupling reagents can be employed to directly form the amide bond from the carboxylic acid and amine, often under milder conditions.

Research into these syntheses aims to create a library of related compounds, allowing for the systematic study of how the size and conformation of the N-cycloalkyl ring influence the molecule's properties. The selection of the synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and scalability.

| N-Cycloalkyl Group | Amine Reactant | Proposed Synthetic Method | Potential Catalyst/Reagent |

|---|---|---|---|

| Cyclobutyl | Cyclobutylamine | Acid Chloride Method | Thionyl chloride, Triethylamine |

| Cyclohexyl | Cyclohexylamine | Coupling Reagent Method | DCC, HOBt |

| Cycloheptyl | Cycloheptylamine | Boric Acid Catalysis | Boric acid |

| Cyclooctyl | Cyclooctylamine | Acid Chloride Method | Oxalyl chloride, Pyridine |

Incorporation of Heterocyclic and Aromatic Cyclopentyl Mimetics

To explore a wider chemical space, the cyclopentyl group can be replaced with heterocyclic or aromatic mimetics. This strategy of bioisosteric replacement is common in medicinal chemistry to modulate physicochemical and biological properties. Cyclopentyl mimetics can include rings such as tetrahydrofuran, pyrrolidine, pyrazole, or even a phenyl group.

The synthesis of these analogues requires appropriately substituted heterocyclic or aromatic amines as starting materials. For example, reacting 2,4,5-trimethoxybenzoyl chloride with 3-aminopyrrolidine or aminotetrahydrofuran would yield analogues with a five-membered heterocyclic ring in place of the cyclopentyl group. The synthetic challenge often lies in the preparation and stability of these specialized amines. The incorporation of these mimetics can introduce heteroatoms capable of forming hydrogen bonds or can alter the conformational rigidity of the N-substituent, leading to derivatives with distinct properties. The synthesis of N-heterocyclic compounds is a significant area of research due to their widespread occurrence in potent drug candidates mdpi.com.

| Cyclopentyl Mimetic | Amine Reactant Example | Key Structural Feature |

|---|---|---|

| Tetrahydrofuranyl | Tetrahydrofuran-3-amine | Oxygen heteroatom, potential H-bond acceptor |

| Pyrrolidinyl | Pyrrolidin-3-amine | Nitrogen heteroatom, potential H-bond donor/acceptor |

| Thiazolyl | Thiazol-2-amine | Aromatic heterocycle with N and S |

| Phenyl | Aniline | Aromatic, planar structure |

Chemo-Enzymatic and Biocatalytic Routes in this compound Synthesis

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for amide bond formation. nih.gov Enzymes, particularly lipases and acyltransferases, can catalyze the amidation of carboxylic acids and amines under mild, aqueous conditions, often with high chemo-, regio-, and enantioselectivity. mdpi.comunimi.it

A potential biocatalytic route for this compound involves the use of an immobilized lipase, such as Candida antarctica lipase B (CALB), which has been shown to be effective in catalyzing amidation reactions. mdpi.comfrontiersin.org In this process, 2,4,5-trimethoxybenzoic acid and cyclopentylamine would be incubated with the enzyme in a suitable solvent system. CALB can facilitate direct amide coupling efficiently and sustainably, often without the need for activating agents, providing amides with high yields and purity. mdpi.com

Another enzymatic approach could utilize an amide bond synthetase. For instance, an enzyme from Streptoalloteichus hindustanus (ShABS) has demonstrated a broad substrate spectrum, including activity with 3,4,5-trimethoxybenzoic acid. acs.org Such enzymes use ATP to activate the carboxylic acid, followed by reaction with the amine. acs.orgnih.gov These biocatalytic methods are advantageous as they reduce the generation of hazardous waste and can operate under environmentally benign conditions. nih.gov

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the use of safer solvents, catalytic reagents, and energy-efficient methods.

Catalysis: A significant green approach is the use of catalysts to replace stoichiometric activating reagents that generate large amounts of waste. walisongo.ac.id Boric acid, for instance, has emerged as an inexpensive and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgorgsyn.org A boric acid-catalyzed reaction between 2,4,5-trimethoxybenzoic acid and cyclopentylamine would proceed via the formation of an acylborate intermediate, releasing only water as a byproduct, thus offering high atom economy. walisongo.ac.id

Alternative Solvents and Conditions: The use of hazardous solvents like chlorinated hydrocarbons is a major concern. Green chemistry encourages the use of safer alternatives or solvent-free conditions. mdpi.com For example, a solvent-free reaction, potentially aided by microwave irradiation, could be explored for the synthesis of this compound. researchgate.net

Electrosynthesis: Electrochemical methods represent a promising green alternative for amide bond formation. researchgate.netacs.org Electrosynthesis can replace chemical oxidants and reductants with electricity, minimizing waste. Amides can be synthesized electrochemically from carboxylic acids and amines, often under mild conditions. nih.govdntb.gov.ua This technique avoids the use of coupling reagents and can lead to cleaner reaction profiles. researchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally friendly.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of N Cyclopentyl 2,4,5 Trimethoxybenzamide Analogues

Elucidation of the Pharmacophore for N-cyclopentyl-2,4,5-trimethoxybenzamide-Related Activity

A pharmacophore model is an essential tool in medicinal chemistry that describes the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For this compound and its analogues, the pharmacophore can be conceptualized by dissecting the molecule into its core fragments: the N-cyclopentyl group, the amide linker, and the 2,4,5-trimethoxyphenyl ring.

Pharmacophore models for related benzamide-containing ligands often highlight the importance of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide carbonyl oxygen), and hydrophobic and aromatic features. For instance, a pharmacophore model developed for galloyl benzamides as P-gp inhibitors included two hydrogen-bond acceptors, one hydrophobic feature, one hydrogen-bond donor, and two aromatic rings as crucial for activity. researchgate.net In the context of this compound, the key pharmacophoric features would likely include:

A hydrophobic region: provided by the cyclopentyl ring.

A hydrogen bond donor/acceptor unit: the amide linker.

An aromatic region with specific electronic properties: the 2,4,5-trimethoxyphenyl ring.

The precise spatial arrangement of these features is critical for optimal interaction with a biological target. Computational modeling and the synthesis of a diverse library of analogues are necessary to refine this pharmacophore model.

Impact of the Cyclopentyl Ring Conformation on Biological Engagement

The cyclopentyl group, while often considered a simple hydrophobic moiety, can adopt various non-planar conformations, such as the envelope and twist forms. biomedres.us The specific conformation of the cyclopentyl ring can significantly influence how a molecule fits into a binding pocket, thereby affecting its biological activity. nih.gov Conformational analysis of the cyclopentyl ring in this compound is therefore essential to understand its interaction with biological targets.

Studies on other molecules containing cyclopentyl rings have demonstrated that restricting the conformational flexibility of this ring can lead to an increase in potency. nih.gov For this compound analogues, the preferred conformation of the cyclopentyl ring will likely be one that minimizes steric clashes and maximizes favorable interactions within the target's binding site. The synthesis and biological evaluation of analogues with conformationally restricted cyclopentyl groups, such as those fused to other ring systems, could provide valuable insights into the bioactive conformation.

A hypothetical study on the impact of cyclopentyl ring conformation might involve comparing the activity of this compound with analogues where the cyclopentyl ring is replaced by a more rigid cyclopentene (B43876) or a bicyclic system. The results of such a study could be tabulated as follows:

| Compound | Modification | Biological Activity (IC50, nM) | Relative Potency |

|---|---|---|---|

| Analog 1 | N-cyclopentyl (flexible) | 50 | 1.0 |

| Analog 2 | N-cyclopent-3-enyl (less flexible) | 25 | 2.0 |

| Analog 3 | N-bicyclo[2.2.1]heptan-2-yl (rigid) | 10 | 5.0 |

This table is a hypothetical representation to illustrate the potential impact of cyclopentyl ring conformation on biological activity.

Importance of the 2,4,5-Trimethoxy Pattern for Molecular Recognition

The substitution pattern of the methoxy (B1213986) groups on the phenyl ring is a critical determinant of biological activity. The 2,4,5-trimethoxy arrangement is found in a number of biologically active compounds and is known to influence receptor binding and selectivity. nih.gov

Methoxy groups can act as hydrogen bond acceptors through their oxygen atoms and also contribute to the lipophilicity of a molecule. tandfonline.com The positioning of the methoxy groups at the 2, 4, and 5 positions of the benzamide (B126) ring in this compound likely plays a specific role in its interaction with biological targets.

The 2-methoxy group , being ortho to the amide linker, can influence the conformation of the amide bond through steric interactions and may also form intramolecular hydrogen bonds.

The 4-methoxy group , at the para position, can significantly impact the electronic properties of the phenyl ring and may engage in hydrogen bonding with the target. Studies on other benzamide derivatives have shown that a para-methoxy group can dramatically improve selectivity for certain receptors. nih.gov

The interplay of these methoxy groups in establishing hydrogen bonds and favorable lipophilic contacts within a binding pocket is crucial for molecular recognition.

The spatial arrangement of the trimethoxy groups creates a specific electrostatic potential surface on the phenyl ring that is recognized by the biological target. The stereochemistry of this moiety dictates how the molecule orients itself within the binding site. Altering the position of the methoxy groups would change this surface and likely affect binding affinity. For example, moving a methoxy group from the 2-position to the 3-position could disrupt a key interaction with the target, leading to a loss of activity.

A comparative study of different trimethoxy substitution patterns could yield the following hypothetical data:

| Compound | Trimethoxy Pattern | Biological Activity (IC50, nM) | Relative Potency |

|---|---|---|---|

| Analog A | 2,4,5-trimethoxy | 30 | 1.0 |

| Analog B | 3,4,5-trimethoxy | 150 | 0.2 |

| Analog C | 2,3,4-trimethoxy | 300 | 0.1 |

This table is a hypothetical representation to illustrate the potential impact of the trimethoxy substitution pattern on biological activity.

Amide Linker Modifications and Their Effects on Activity Profiles

The amide linker is a key structural element in this compound, providing a hydrogen bond donor and acceptor and maintaining the relative orientation of the cyclopentyl and trimethoxyphenyl moieties. Modifications to this linker can have a profound impact on biological activity.

Potential modifications include:

N-methylation: This would remove the hydrogen bond donor capability of the amide nitrogen, which can help to probe the importance of this interaction for target binding.

Replacement with a bioisostere: Replacing the amide with a thioamide, ester, or a reversed amide could alter the electronic properties and hydrogen bonding capacity of the linker, leading to changes in activity. nih.gov

Introduction of rigidity: Incorporating the amide into a cyclic structure, such as a lactam, would restrict its conformational flexibility and could lead to an increase in potency if the locked conformation is the bioactive one.

A study exploring these modifications might produce the following hypothetical results:

| Compound | Linker Modification | Biological Activity (IC50, nM) | Relative Potency |

|---|---|---|---|

| Parent Compound | -CONH- | 45 | 1.0 |

| Analog D | -CON(CH3)- | 500 | 0.09 |

| Analog E | -CSNH- (Thioamide) | 90 | 0.5 |

| Analog F | -NHCO- (Reversed Amide) | >1000 | <0.045 |

This table is a hypothetical representation to illustrate the potential impact of amide linker modifications on biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov Cheminformatics involves the use of computational tools to analyze and organize chemical data. dovepress.com

For this compound derivatives, a QSAR study would typically involve:

Data Set Preparation: A series of analogues with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * (presence of H-bond donor at position X) + c

This equation would suggest that higher lipophilicity (logP) and the presence of a hydrogen bond donor at a specific position are beneficial for activity, while increased molecular weight (MW) is detrimental.

Cheminformatics tools can be used to analyze the chemical space of this compound derivatives, identify structurally similar compounds with known activities from large databases, and guide the design of new analogues with improved properties.

Predictive Modeling of Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool used to correlate the chemical structure of compounds with their biological activities. nih.gov For analogues of this compound, QSAR models can be developed to forecast their potential efficacy based on calculated molecular descriptors.

A typical QSAR study for this class of compounds would involve the synthesis of a series of analogues where specific parts of the molecule are systematically varied. For instance, the cyclopentyl group could be replaced with other cycloalkyl or acyclic alkyl groups, and the position and number of methoxy groups on the phenyl ring could be altered. The biological activity of these analogues would then be determined in a relevant assay.

The development of a predictive model would proceed as follows:

Data Set Compilation: A training set of this compound analogues with their corresponding measured biological activities (e.g., IC50 values) would be assembled. igi-global.com A separate test set of molecules would be kept aside to validate the model's predictive power. igi-global.com

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be classified into several categories, including constitutional, topological, geometric (3D), and electronic descriptors. researchgate.net

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity. ingentaconnect.com For example, a study on substituted benzamides successfully modeled antimicrobial activity using topological and shape indices. nih.gov

Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For benzamide derivatives, research has shown that both steric and electrostatic fields are critical in determining biological activity. leidenuniv.nl Therefore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could be particularly insightful. leidenuniv.nl CoMFA models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct guidance for the design of new, more potent analogues. leidenuniv.nl In the context of this compound analogues, such models could highlight the optimal size and shape for the N-alkyl substituent and the ideal electronic properties for the substituted phenyl ring.

Descriptor Analysis for this compound Analogues

Descriptor analysis is fundamental to understanding the specific physicochemical properties that drive the biological activity of a series of compounds. The selection of appropriate descriptors is crucial for building a meaningful QSAR model. nih.govdrugdesign.org For this compound and its analogues, several key descriptors would be analyzed.

Electronic Properties: The arrangement of the three methoxy groups on the phenyl ring dictates its electronic nature. Methoxy groups are electron-donating, which can influence the pKa of the amide N-H and the molecule's ability to participate in hydrogen bonding or π-π stacking interactions with a biological target. benthamdirect.com Descriptors such as Hammett constants, atomic charges, and dipole moment would be essential to quantify these effects. Studies on other benzamides have identified electronic parameters as significant contributors to their activity. ingentaconnect.com

Steric and Topological Properties: The size and shape of the N-cyclopentyl group are defined by steric and topological descriptors. These include molecular weight, molar volume, and various shape indices like Kier's shape indices. nih.gov The cyclopentyl group offers a degree of conformational rigidity and a specific three-dimensional shape that can be critical for fitting into a binding pocket. The fungicidal activity of some cycloalkylsulfonamides was found to be significantly affected by the size of the cycloalkane ring. researchgate.net Bioisosteric replacement of the cyclopentyl ring with other groups, such as cyclopropyl, cyclobutyl, or even small acyclic alkyl groups, would allow for a systematic exploration of the steric requirements at this position. researchgate.netnih.gov

Below is an interactive data table summarizing key computed descriptors for this compound and two of its structural isomers. These descriptors provide a quantitative basis for comparing the physicochemical properties that would be central to a SAR and STR analysis.

| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | C15H21NO4 | 295.33 g/mol | 2.5 | 1 | 4 |

| N-cyclopentyl-3,4,5-trimethoxybenzamide | C15H21NO4 | 295.33 g/mol | 2.4 | 1 | 4 |

| N-cyclopentyl-2,4,6-trimethoxybenzamide | C15H21NO4 | 295.33 g/mol | 2.5 | 1 | 4 |

| Data sourced from PubChem. nih.govuni.lu |

Analysis of such data across a broader series of analogues would reveal which properties are most influential. For example, if increasing the XLogP3 value consistently leads to higher activity, it would suggest that lipophilicity is a key driver. Conversely, if activity is highest within a narrow range of a particular shape descriptor, it would indicate a specific steric requirement for the target-binding site.

Molecular Mechanisms of Action and Target Engagement of N Cyclopentyl 2,4,5 Trimethoxybenzamide

Identification and Validation of Specific Molecular Targets

There is currently no available information regarding the specific molecular targets of N-cyclopentyl-2,4,5-trimethoxybenzamide.

Protein Binding Assays and Interaction Kinetics

No studies detailing protein binding assays or the interaction kinetics of this compound with proteins such as tubulin, phosphodiesterases (PDEs), or other enzymes have been found in the public domain.

Ligand-Receptor Interaction Studies

Similarly, a thorough search revealed no ligand-receptor interaction studies involving this compound.

Cellular and Subcellular Localization Studies

Information on the cellular and subcellular localization of this compound is not available in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways

The effects of this compound on intracellular signaling pathways have not been documented in any accessible research.

Investigation of Enzyme Inhibition Profiles

There are no public records of investigations into the enzyme inhibition profiles of this compound, including its effects on phosphodiesterases or kinases.

Regulation of Gene Expression and Protein Synthesis

The potential role of this compound in the regulation of gene expression and protein synthesis remains uninvestigated in any published research to date.

Induction of Cellular Processes in Preclinical Models

The trimethoxybenzamide moiety is a well-established pharmacophore in anticancer drug design, known to induce cell cycle arrest and apoptosis in various cancer cell lines.

Derivatives of trimethoxybenzamide have consistently demonstrated the ability to interfere with cell cycle progression, a hallmark of many effective anticancer agents. It is plausible that this compound exerts similar effects. For instance, a study on 3,4,5-trimethoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid (CCH) showed that it caused cell cycle arrest at the G2/M stage in HepG2 and MCF7 cancer cell lines. waocp.org This arrest is often associated with the disruption of microtubule dynamics, a known target of many trimethoxyphenyl compounds. waocp.org

Similarly, other heterocyclic compounds incorporating a trimethoxyphenyl group have been shown to induce cell cycle arrest. For example, certain 2-thiouracil-5-sulfonamide derivatives can cause cell cycle arrest at various phases, including G1/S, S, and G2/M, depending on the cancer cell line. nih.gov One of the most active compounds in this series, compound 6e, induced G2/M phase arrest in HepG2 cells. nih.gov This suggests that the trimethoxy substitution pattern is crucial for this activity.

Table 1: Effect of Trimethoxy-Containing Compounds on Cell Cycle Progression in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect on Cell Cycle | Reference |

| 3,4,5-trimethoxy ciprofloxacin chalcone hybrid (CCH) | HepG2, MCF7 | Arrest at G2/M phase | waocp.org |

| 2-thiouracil-5-sulfonamide derivative (6e) | HepG2 | Arrest at G2/M phase | nih.gov |

| 2-thiouracil-5-sulfonamide derivative (6e) | A-2780 (ovarian) | Arrest at G1/S phase | nih.gov |

| 2-thiouracil-5-sulfonamide derivative (6e) | HT-29 (colon), MCF-7 (breast) | Arrest at S phase | nih.gov |

This table presents data from structurally related compounds to infer the potential activity of this compound.

The induction of programmed cell death is a primary goal of cancer chemotherapy. Benzamide (B126) derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For example, substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to induce apoptosis in melanoma cells, as evidenced by an increase in apoptotic markers like caspase activation and PARP cleavage. nih.gov

Compounds with a trimethoxyphenyl group are also known to be potent inducers of apoptosis. waocp.org The 3,4,5-trimethoxy ciprofloxacin chalcone hybrid, for instance, was shown to induce pre-G1 apoptosis in HepG2 and MCF7 cells. waocp.org This apoptotic effect was associated with the upregulation of the tumor suppressor protein p53. waocp.org While the specific pathways of apoptosis induction by this compound have not been elucidated, it is likely to involve either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, or both.

The concept of inducing other forms of programmed cell death, such as necroptosis, is an emerging area in cancer therapy. researchgate.net Chemotherapeutic agents can trigger necroptosis, an inflammatory form of cell death, which may offer advantages in certain cancer types. researchgate.net However, there is currently no available data to suggest that this compound or its close analogs induce necroptosis.

Table 2: Apoptosis Induction by Related Benzamide and Trimethoxyphenyl Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Apoptotic Events | Reference |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | G361 (melanoma) | Caspase activation, PARP cleavage | nih.gov |

| 3,4,5-trimethoxy ciprofloxacin chalcone hybrid (CCH) | HepG2, MCF7 | Pre-G1 apoptosis, p53 upregulation | waocp.org |

This table presents data from structurally related compounds to infer the potential activity of this compound.

Comparative Mechanistic Studies with Related Trimethoxybenzamide Scaffolds (e.g., combretastatin (B1194345) analogues)

The trimethoxyphenyl moiety is a key structural feature of the potent natural anticancer agent, combretastatin A-4 (CA-4). CA-4 and its analogues are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This leads to a cascade of downstream effects including cell cycle arrest at the G2/M phase and subsequent apoptosis.

It is highly probable that this compound shares this mechanism of action due to the presence of the trimethoxyphenyl group. Numerous synthetic analogues of combretastatin containing a trimethoxyphenyl ring have been developed to improve its pharmacological properties, such as solubility and stability. These analogues often retain the core mechanism of tubulin polymerization inhibition.

For instance, a series of 1-aryl-5-(3′,4′,5′-trimethoxyphenyl)-1,2,4-triazoles, designed as cis-restricted combretastatin analogues, were shown to inhibit tubulin polymerization and induce G2/M cell cycle arrest and apoptosis. The activity of some of these compounds was comparable to that of CA-4. This highlights the critical role of the 3',4',5'-trimethoxy substitution pattern for potent anticancer activity.

Table 3: Comparison of Mechanistic Features of Combretastatin Analogues and Benzamide Derivatives

| Compound Class | Primary Molecular Target | Downstream Cellular Effects |

| Combretastatin Analogues | β-tubulin (colchicine-binding site) | Inhibition of microtubule polymerization, G2/M cell cycle arrest, apoptosis |

| Trimethoxybenzamide Derivatives | Likely β-tubulin | Cell cycle arrest, apoptosis |

| Substituted Hydroxybenzamides | Not fully elucidated | Apoptosis induction via caspase activation |

This table provides a comparative overview based on the activities of related compound classes to contextualize the potential mechanism of this compound.

An extensive search for preclinical pharmacological data on the chemical compound this compound has been conducted. The objective was to gather specific information regarding its in vitro biological activities, ex vivo effects on tissue and organ explants, and initial in vivo efficacy assessments as per the detailed outline provided.

Despite a thorough review of available scientific literature and databases, no specific research findings corresponding to the requested pharmacological profiling of this compound could be located. The search included queries for its antiproliferative, anticonvulsant, antiviral, anti-inflammatory, and immunomodulatory effects, as well as any documented ex vivo or in vivo studies.

Consequently, the requested article detailing the preclinical pharmacological profile of this compound cannot be generated at this time due to the absence of publicly available research data on this specific compound. There is no information available to populate the outlined sections and subsections, including data for interactive tables.

Preclinical Pharmacological Profiling of N Cyclopentyl 2,4,5 Trimethoxybenzamide

Initial In Vivo Efficacy Assessments in Relevant Animal Models

Proof-of-Concept Studies in Murine Xenograft Models for Anticancer Potential

No studies were identified that investigated the anticancer potential of N-cyclopentyl-2,4,5-trimethoxybenzamide in murine xenograft models.

Efficacy in Rodent Models of Neurological Disorders

There is no available research detailing the efficacy of this compound in any rodent models of neurological disorders.

Evaluation in Animal Models of Viral Infection

A review of scientific literature found no evidence of this compound having been evaluated in animal models for antiviral efficacy.

Dose-Response Characterization and Potency Determination in Preclinical Systems

No data on the dose-response relationships or the potency of this compound in any preclinical systems have been published.

Computational Chemistry and Molecular Modeling Studies of N Cyclopentyl 2,4,5 Trimethoxybenzamide

Conformational Analysis and Energy Landscape Exploration

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational analysis and energy landscape of N-cyclopentyl-2,4,5-trimethoxybenzamide.

In a typical conformational analysis, researchers would employ computational methods such as molecular mechanics or quantum mechanics to explore the potential energy surface of the molecule. This process identifies stable conformers, which are the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The energy landscape would map these conformers and the energy barriers between them, providing insight into the molecule's flexibility and its most probable shapes under various conditions. For this compound, this would involve analyzing the rotational freedom around the amide bond and the bonds connecting the trimethoxy-substituted phenyl ring and the cyclopentyl group.

Molecular Docking and Binding Affinity Predictions with Proposed Targets

There are no publicly available molecular docking or binding affinity prediction studies for this compound against any proposed biological targets. Such studies are crucial for understanding the potential pharmacological activity of a compound.

Identification of Key Interacting Residues and Binding Hotspots

As no molecular docking studies have been published, there is no information available regarding the key interacting amino acid residues or binding hotspots for this compound within any protein target. This type of analysis would typically follow a docking study to elucidate the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Virtual Screening for Novel Targets

No virtual screening studies using this compound as a query molecule to identify novel biological targets have been reported in the scientific literature. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, or conversely, to identify potential targets for a given molecule.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

There are no published molecular dynamics (MD) simulation studies for this compound complexed with any protein target. MD simulations are a powerful tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, they are used to assess the stability of a ligand-protein complex, providing detailed information on the dynamics of their interaction and the conformational changes that may occur.

Quantum Chemical Calculations for Electronic Properties and Reactivity

A review of the literature did not reveal any specific quantum chemical calculations performed for this compound. These calculations, often using methods like Density Functional Theory (DFT), would provide valuable information about the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential map, and atomic charges. This information is instrumental in predicting the molecule's reactivity and potential interaction sites.

In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

While specific experimental ADME data are not available, computational predictions for some of these properties have been made for this compound and are available in public databases such as PubChem. uni.lu These in silico predictions offer a preliminary assessment of the compound's drug-like properties.

Below is a table summarizing the computationally predicted properties for this compound. uni.lu

| Property | Predicted Value |

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 58.6 Ų |

These predicted values suggest that the compound generally aligns with common guidelines for oral bioavailability, such as Lipinski's Rule of Five. The XLogP3 value indicates a moderate level of lipophilicity.

De Novo Design and Lead Optimization Strategies Based on this compound

The scaffold of this compound presents a valuable starting point for de novo design and lead optimization strategies aimed at discovering novel therapeutic agents. De novo design involves the computational creation of new molecular structures with desired properties, while lead optimization focuses on modifying an existing active compound (the "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govarxiv.org

The benzamide (B126) core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated protein targets. mdpi.com This versatility makes this compound and its analogs attractive candidates for computational drug design campaigns.

De Novo Design Strategies:

De novo design algorithms could utilize fragments of this compound, such as the trimethoxybenzoyl group or the cyclopentylamide moiety, as building blocks to generate novel molecules. These algorithms can "grow" new structures within the binding site of a target protein, ensuring that the designed molecules have a high predicted binding affinity. arxiv.org

Lead Optimization Strategies:

If this compound were identified as a "hit" or "lead" compound in a drug discovery screen, several computational lead optimization strategies could be employed:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound structure and computationally predicting the effect on binding affinity, researchers can build a detailed SAR model. nih.govnih.gov For example, the cyclopentyl group could be replaced with other cyclic or acyclic substituents to explore the impact on potency and selectivity. The substitution pattern of the methoxy (B1213986) groups on the phenyl ring is another area for exploration, as seen in studies of other trimethoxy-substituted compounds. nih.gov

Bioisosteric Replacement: Computational tools can suggest bioisosteres for various functional groups in the molecule. For instance, one or more of the methoxy groups could be replaced with other electron-donating groups to fine-tune the electronic properties and metabolic stability of the compound.

Scaffold Hopping: This computational technique aims to identify new molecular scaffolds that can mimic the key interactions of the original lead compound but possess different core structures. nih.gov Starting from the this compound scaffold, scaffold hopping algorithms could identify novel heterocyclic or carbocyclic cores that present the necessary pharmacophoric features for biological activity. This approach is valuable for discovering compounds with improved properties, such as enhanced novelty for intellectual property purposes or better pharmacokinetic profiles.

Illustrative Lead Optimization Workflow for a Benzamide Scaffold:

| Optimization Step | Rationale | Computational Tools Employed |

| Initial Hit Identification | A compound like this compound shows activity in a biological screen. | High-Throughput Screening, Virtual Screening |

| Binding Mode Prediction | Understand how the hit compound interacts with the target protein. | Molecular Docking, MD Simulations |

| SAR Exploration | Systematically modify the hit to improve potency and selectivity. | QSAR, Free Energy Perturbation (FEP) |

| ADMET Profiling | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | In silico ADMET prediction models |

| Synthesis of Optimized Analogs | Synthesize and test the most promising computationally designed compounds. | N/A |

Through such iterative cycles of computational design and experimental testing, a lead compound like this compound can be optimized into a clinical candidate with a desirable therapeutic profile. This approach has been successfully applied to the optimization of various benzamide-based drugs. nih.govresearchgate.netrsc.org

Preclinical Pharmacokinetics and Metabolism Research of N Cyclopentyl 2,4,5 Trimethoxybenzamide

Absorption Characteristics in Preclinical Models (e.g., Caco-2 permeability)

The assessment of a drug candidate's absorption potential is a critical early step in preclinical development. A standard in vitro method for predicting oral absorption in humans is the Caco-2 cell permeability assay. nih.gov These cells, derived from a human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. nih.gov The apparent permeability coefficient (Papp) is determined by measuring the rate at which a compound traverses the Caco-2 cell monolayer.

While extensive searches of scientific literature and databases have been conducted, no specific data on the Caco-2 permeability of N-cyclopentyl-2,4,5-trimethoxybenzamide has been publicly reported. Therefore, its classification as having high or low permeability cannot be definitively stated. For context, compounds with high permeability, such as propranolol, are readily absorbed, while those with low permeability, like atenolol, show poor absorption. The permeability of a compound can be influenced by various factors, including its lipophilicity and molecular weight. nih.govnih.gov

Table 1: Caco-2 Permeability Data for this compound (No publicly available data)

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| Apical to Basolateral (A-B) | Data not available | Data not available |

Distribution Profile in Animal Tissues and Biofluid Partitioning

Following absorption, a compound's distribution throughout the body is evaluated to understand its potential sites of action and accumulation. Preclinical studies in animal models, such as rodents or canines, are conducted to determine the concentration of the compound in various tissues (e.g., brain, liver, kidney, muscle) and biofluids (e.g., plasma, urine). This information helps to predict the volume of distribution (Vd) and potential for target organ exposure.

There is currently no published research detailing the tissue distribution or biofluid partitioning of this compound in any preclinical animal models. Such studies would typically involve administering the compound and measuring its concentration in collected samples over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Metabolic Pathways and Enzyme Identification

The metabolism of a drug candidate is a key determinant of its efficacy and duration of action. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.

In Vitro Metabolite Generation in Liver Microsomes and Hepatocytes

To investigate the metabolic fate of a compound, in vitro systems such as liver microsomes and hepatocytes are employed. psu.edu Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. psu.edunih.gov Hepatocytes, being whole liver cells, offer a more complete picture of metabolism, including both Phase I and Phase II enzymatic activities.

No studies have been published on the in vitro metabolism of this compound in either liver microsomes or hepatocytes from any species.

Identification and Characterization of Primary and Secondary Metabolites

Metabolism of a parent drug leads to the formation of primary and secondary metabolites. Identifying the structure of these metabolites is crucial for understanding the complete disposition of the drug. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

As no metabolic studies have been reported, the primary and secondary metabolites of this compound remain uncharacterized.

Cytochrome P450 and Other Enzyme-Mediated Biotransformations

The cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast number of drugs. nih.gov Identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) that metabolize a compound is important for predicting potential drug-drug interactions. nih.gov This is often accomplished through reaction phenotyping studies using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

There is no information available to identify which specific cytochrome P450 isozymes or other enzymes are involved in the biotransformation of this compound.

Table 2: Potential Metabolic Pathways for this compound (Hypothetical based on chemical structure; no experimental data available)

| Reaction Type | Potential Metabolite | Enzyme Family |

|---|---|---|

| O-Demethylation | Hydroxylated benzamide (B126) derivatives | Cytochrome P450 |

| N-Dealkylation | 2,4,5-trimethoxybenzamide | Cytochrome P450 |

Advanced Analytical Methodologies for N Cyclopentyl 2,4,5 Trimethoxybenzamide Research

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-cyclopentyl-2,4,5-trimethoxybenzamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are vital for the complete assignment of proton (¹H) and carbon (¹³C) signals in this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopentyl group and the aromatic ring, as well as the methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons are expected to appear in the downfield region, while the aliphatic protons of the cyclopentyl ring will be in the upfield region. The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is typically observed in the range of 160-170 ppm. The aromatic carbons and the carbons of the methoxy groups will also have characteristic chemical shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the cyclopentyl ring and the aromatic system. HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | s, s |

| Amide-H | ~8.0 | br s |

| Cyclopentyl-CH | 4.1 - 4.3 | m |

| Cyclopentyl-CH₂ | 1.5 - 2.1 | m |

| Methoxy-H | 3.8 - 4.0 | s |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H | 95 - 120 |

| Methoxy (O-CH₃) | 55 - 65 |

| Cyclopentyl CH-N | 50 - 55 |

| Cyclopentyl CH₂ | 23 - 34 |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for the analysis of this compound.

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, loss of the cyclopentyl group, and loss of methoxy groups.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 280.1543 | Protonated molecular ion |

| [M+Na]⁺ | 302.1363 | Sodiated molecular ion |

| [C₁₀H₁₂NO₄]⁺ | 210.0761 | Loss of cyclopentyl group |

| [C₉H₉O₄]⁺ | 193.0495 | Trimethoxybenzoyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ corresponds to the C=O stretching of the amide group. The N-H stretching vibration is expected to appear as a band in the region of 3200-3400 cm⁻¹. The C-O stretching of the methoxy groups will be visible in the 1000-1300 cm⁻¹ region, and C-H stretching vibrations of the aromatic and aliphatic parts will be observed around 2850-3100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoyl chromophore in this compound is expected to show absorption maxima in the UV region, typically around 250-300 nm, corresponding to π-π* transitions of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the methodology can be illustrated by examining the crystal structure of a closely related compound, N-cyclopentyl-3-hydroxy-4-methoxybenzamide. bohrium.com X-ray crystallography provides unambiguous proof of structure and reveals detailed information about the three-dimensional arrangement of atoms and molecules in the solid state.

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. A common method involves dissolving the purified compound in a suitable solvent or a mixture of solvents. bohrium.com Slow evaporation of the solvent at room temperature is a widely used technique. bohrium.com Other methods include slow cooling of a saturated solution or vapor diffusion, where a less volatile solvent containing the compound is exposed to the vapor of a more volatile solvent in which the compound is less soluble. For a compound like N-cyclopentyl-3-hydroxy-4-methoxybenzamide, recrystallization from a solvent such as ethyl acetate (B1210297) has proven effective. bohrium.com

Once a suitable crystal is obtained, X-ray diffraction data is collected. The analysis of this data reveals the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it provides insight into how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing.

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in stabilizing the crystal structure. In the case of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, a strong intermolecular hydrogen bond is observed where the hydroxyl group acts as a donor to the carbonyl oxygen of an adjacent molecule. bohrium.com The amide group can also participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor. The cyclopentyl and methoxy groups influence the packing through weaker van der Waals interactions. Understanding these interactions is fundamental to comprehending the physical properties of the solid material.

Illustrative Crystallographic Data for a Related Benzamide (B126) Derivative

| Parameter | Value (for N-cyclopentyl-3-hydroxy-4-methoxybenzamide) |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 11.6502 (8) |

| b (Å) | 13.8752 (8) |

| c (Å) | 7.9644 (5) |

| β (°) | 106.051 (2) |

| Volume (ų) | 1237.25 (14) |

| Z | 4 |

| Data from a related compound used for illustrative purposes. bohrium.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental in determining the purity of this compound and separating it from starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for this purpose, while Gas Chromatography (GC) can be employed for the analysis of volatile derivatives.

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of this compound. UPLC, with its use of smaller particle size columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. nih.govresearchgate.net

A typical Reverse-Phase HPLC (RP-HPLC) or UPLC method for the purity assessment of this compound would involve a C18 or a phenyl-hexyl column. ijpbs.comnih.gov Gradient elution is often employed to ensure the effective separation of the main compound from any impurities within a reasonable timeframe. ijpbs.com The mobile phase commonly consists of a mixture of an aqueous component (such as water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent, typically acetonitrile (B52724) or methanol. ijpbs.comnih.govnih.gov Detection is usually performed using a UV detector, often a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths simultaneously and can aid in peak purity assessment. ijpbs.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. ijpbs.comfrontiersin.org Linearity is typically established over a concentration range relevant to the expected levels of the compound and its impurities, with a correlation coefficient (r²) greater than 0.999 being desirable. ijpbs.comfrontiersin.orgnih.gov

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Assessment of this compound

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) ijpbs.com |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Nonafluorobutane-1-sulfonic acid in Water ijpbs.com |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 25% to 75% B over 17 min ijpbs.com |

| Flow Rate | 1.0 mL/min frontiersin.org | 0.4 mL/min ijpbs.com |

| Column Temp. | 30 °C | 40 °C |

| Injection Vol. | 10 µL | 1.0 µL ijpbs.com |

| Detector | PDA at 220 nm ijpbs.com | PDA at 220 nm ijpbs.com |

| Retention Time | ~12 min | ~8 min |

This table presents illustrative data based on typical methodologies for similar compounds and does not represent experimentally verified values for this compound.

Gas chromatography is a powerful separation technique, but it is generally reserved for thermally stable and volatile compounds. nih.govorientjchem.org this compound, like many benzamides, possesses polar functional groups (-NH) that can lead to poor peak shape and thermal instability at the high temperatures required for GC analysis. orientjchem.orgresearchgate.net

To overcome these limitations, derivatization is a necessary step prior to GC analysis. thescipub.complos.org Silylation is a common and effective derivatization technique where active hydrogens in the molecule are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.netunina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thescipub.comunina.it This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance with symmetrical peak shapes. orientjchem.orgthescipub.com

The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., a DB-5MS) and coupled to a mass spectrometer (GC-MS). nih.gov The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the derivatized compound, aiding in its identification. nih.gov

Table 2: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov |

| Reaction Conditions | 60 °C for 30 minutes nih.gov |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) nih.gov |

| Carrier Gas | Helium at 1.2 mL/min nih.gov |

| Injector Temperature | 250 °C unina.it |

| Oven Program | 70 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min unina.it |

| MS Detector | Electron Impact (EI) at 70 eV nih.gov |

| Scan Range | 40-650 m/z nih.gov |

This table presents illustrative data based on typical methodologies for similar compounds and does not represent experimentally verified values for this compound.

Quantitative Bioanalytical Method Development for Preclinical Samples

To understand the pharmacokinetic profile of this compound, sensitive and selective bioanalytical methods are required to quantify the parent compound and its potential metabolites in complex biological matrices such as plasma. bioanalysis-zone.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity. researchgate.netnih.gov The method involves chromatographic separation of the analytes followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM). frontiersin.orgnih.gov In MRM mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored, which significantly reduces background noise and enhances selectivity. mdpi.com

Method development for this compound would involve optimizing the mass spectrometric parameters (e.g., ionization source conditions, precursor and product ions) and the liquid chromatographic conditions to achieve a short run time while ensuring separation from endogenous matrix components. researchgate.netnih.gov An internal standard (IS), preferably a stable isotope-labeled version of the analyte, is used to correct for variability during sample preparation and analysis. nih.gov The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Quantification of this compound in Plasma

| Parameter | Condition |

| LC System | UPLC System frontiersin.org |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% to 90% B over 3 min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS System | Triple Quadrupole Mass Spectrometer |

| MRM Transition (Analyte) | To be determined (e.g., m/z 280.2 -> 195.1) |

| MRM Transition (IS) | To be determined (e.g., m/z 284.2 -> 199.1 for a deuterated IS) |

| Linear Range | 0.1 - 1000 ng/mL |

| Intra/Inter-day Precision | < 15% RSD |

| Intra/Inter-day Accuracy | 85-115% |

This table presents illustrative data based on typical methodologies for similar compounds and does not represent experimentally verified values for this compound.

The effective extraction of this compound and its metabolites from biological matrices is critical for accurate quantification and to minimize matrix effects that can interfere with LC-MS/MS analysis. nih.gov The choice of sample preparation technique depends on the physicochemical properties of the analytes, the nature of the biological matrix, and the required sensitivity. The three most common techniques are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT) : This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), is added to the plasma sample to denature and precipitate proteins. nih.govnih.govmdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov While fast and straightforward, PPT can result in a less clean extract, potentially leading to higher matrix effects. nih.govmdpi.com For instance, using acetonitrile has been shown to be effective for removing over 96% of plasma proteins. nih.gov

Liquid-Liquid Extraction (LLE) : LLE separates analytes from the aqueous biological matrix into an immiscible organic solvent based on their differential solubility. orientjchem.orgnih.gov The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is crucial for achieving high extraction recovery. nih.govnih.gov LLE generally provides a cleaner extract than PPT, reducing matrix effects. nih.gov The process involves mixing the plasma sample with the extraction solvent, separating the organic layer, evaporating it to dryness, and reconstituting the residue in the mobile phase for injection. nih.gov

Solid-Phase Extraction (SPE) : SPE is a highly selective sample preparation technique that can provide the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity. nih.govmdpi.com The method involves passing the liquid sample through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while interferences are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent. Different sorbent chemistries (e.g., reversed-phase C18, ion-exchange) can be used to selectively extract this compound and its metabolites based on their properties. mdpi.com

Table 4: Comparison of Sample Preparation Techniques for Bioanalysis

| Technique | Principle | Advantages | Disadvantages |